molecular formula C14H16N6O2 B5398311 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid

Cat. No. B5398311
M. Wt: 300.32 g/mol
InChI Key: VBSYQOHXQRTYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid involves its binding to the adenosine A2A receptor. This binding results in the activation of a signaling pathway that leads to the release of neurotransmitters such as dopamine and glutamate. This activation has been shown to have a range of physiological effects, including the regulation of motor function, learning and memory, and the modulation of pain perception.
Biochemical and Physiological Effects:
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its role as a tool for studying the function of GPCRs, 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have also suggested that 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid may have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid in lab experiments is its selectivity for the adenosine A2A receptor. This selectivity allows researchers to study the function of this receptor without interference from other receptors. However, one of the limitations of using 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation.

Future Directions

There are several potential future directions for research involving 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid. One area of interest is the development of more potent analogs of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid that can be used to study the function of other GPCRs. Another potential direction is the exploration of the anti-inflammatory and neuroprotective effects of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid, which could have important implications for the treatment of neurological disorders. Finally, the use of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid in combination with other compounds could lead to the development of new treatments for a range of diseases and disorders.

Synthesis Methods

The synthesis of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 4,6-dichloro-2-methylpyrimidine with 2-aminopyrimidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid as a white crystalline powder.

Scientific Research Applications

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in many physiological processes, including neurotransmission, hormone secretion, and immune response. 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been shown to bind selectively to a specific subtype of GPCR, known as the adenosine A2A receptor, and can be used to study the function of this receptor in vitro and in vivo.

properties

IUPAC Name

6-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-10-9-11(12(21)22)18-14(17-10)20-7-5-19(6-8-20)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYQOHXQRTYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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